2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Description
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a halogenated biphenyl sulfonyl chloride characterized by a chlorine substituent at the 2-position of one phenyl ring and a sulfonyl chloride group (–SO₂Cl) at the 4-position of the adjacent ring (Figure 1). This compound is a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized biphenyl derivatives.
Properties
Molecular Formula |
C12H8Cl2O2S |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
3-chloro-4-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-12-8-10(17(14,15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PMQSCJHOTJQALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Biphenyl Followed by Chlorination
Overview:
The most conventional approach involves the initial sulfonation of biphenyl to form biphenyl-4-sulfonic acid, which is subsequently chlorinated to yield the sulfonyl chloride derivative.
- Sulfonation Step:
- Biphenyl is treated with concentrated sulfuric acid or oleum at elevated temperatures (~80–150°C).
- This electrophilic aromatic substitution predominantly occurs at the para-position relative to the biphenyl linkage, favoring the 4-position on the biphenyl ring.
- The reaction produces biphenyl-4-sulfonic acid.
- Chlorination Step:
- The biphenyl-4-sulfonic acid is then converted to the sulfonyl chloride via chlorination.
- Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- The reaction is typically carried out under reflux conditions, with SOCl₂ often preferred for its ease of removal and fewer side reactions.
Biphenyl → (H₂SO₄, heat) → Biphenyl-4-sulfonic acid → (SOCl₂, reflux) → 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
- The sulfonation step is regioselective, favoring the para-position due to the directing effects of the biphenyl linkage.
- Excess chlorinating agent ensures complete conversion to the sulfonyl chloride.
- The process yields high purity products suitable for further synthetic applications.
Oxidative Chlorosulfonation of Biphenyl Derivatives
Overview:
An alternative, more advanced method involves oxidative chlorosulfonation, where biphenyl derivatives are directly subjected to chlorosulfonation conditions, often with catalysts or oxidants to improve regioselectivity and yield.
- Biphenyl is reacted with chlorosulfonic acid (ClSO₃H) in the presence of oxidants such as nitric acid or metal catalysts.
- The reaction proceeds via electrophilic aromatic substitution, introducing the sulfonyl chloride group directly onto the biphenyl core.
- This method can be optimized to favor substitution at the 4-position, although controlling regioselectivity can be challenging.
- Temperature control (~0–50°C) to prevent overreaction.
- Use of inert solvents like dichloromethane or chloroform to moderate the reaction.
- Fewer steps, as sulfonation and chlorination occur in a single step.
- Potential for scale-up with optimized conditions.
Functional Group Tolerance and Optimization
Research indicates that the sulfonyl chloride synthesis is sensitive to substituents on the biphenyl core. Electron-donating groups facilitate sulfonation, while electron-withdrawing groups may hinder it. The presence of other functional groups necessitates careful control of reaction conditions to prevent side reactions.
| Method | Reagents | Temperature | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonation + chlorination | Biphenyl, H₂SO₄, SOCl₂ | 80–150°C (sulfonation), Reflux (chlorination) | High regioselectivity, high yield | Multiple steps, harsh conditions |
| Oxidative chlorosulfonation | Biphenyl, ClSO₃H, oxidants | 0–50°C | Fewer steps, scalable | Regioselectivity control needed |
Recent Advances and Research Findings
Recent literature emphasizes the development of greener, more efficient methods:
- Catalytic approaches utilizing transition metals like palladium or copper to facilitate direct sulfonylation.
- Photocatalytic methods that enable sulfonylation under milder conditions.
- Flow chemistry techniques to improve safety and scalability, especially when handling reactive chlorosulfonic acid.
For instance, a 2023 review highlights that chlorosulfonyl derivatives can be synthesized via electrophilic aromatic substitution with chlorosulfonic acid, with reaction parameters optimized for regioselectivity and yield (see reference).
Summary of Key Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Sulfonation temperature | 80–150°C | Ensures regioselectivity |
| Chlorinating agent | SOCl₂ or POCl₃ | Choice depends on desired purity and process conditions |
| Reaction time | 2–6 hours | Sufficient for complete conversion |
| Purification | Recrystallization or distillation | Ensures high purity for subsequent applications |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group under specific conditions, such as using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group in the presence of a base like pyridine.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used to introduce additional functional groups onto the biphenyl ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Functionalized Biphenyls: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Industrial Chemistry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The chlorine atom on the biphenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the electronic and steric properties of biphenyl sulfonyl chlorides:
- 4′-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 116748-66-4):
- 4′-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 202752-04-3):
- 3′-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride (CAS N/A):
Molecular Weight and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Biphenyl-4-sulfonyl chloride | 1623-93-4 | 252.71 | Not reported |
| 4′-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride | 116748-66-4 | 270.70 | 82–84 |
| 4′-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride | 13610-11-2 | 331.61 | Not reported |
| 4′-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride | 202752-04-3 | 282.74 | Not reported |
| 3′-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride | N/A | 320.71 | 78–92 |
Key Observations :
Biological Activity
2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.
- Molecular Formula : C12H9ClO2S
- Molecular Weight : 256.72 g/mol
- Structure : Contains a biphenyl moiety substituted with a chlorine atom and a sulfonyl chloride group.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds related to 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. The compound has shown moderate activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride | 32 | Staphylococcus aureus, E. coli |
| N-acyl-α-amino ketone derivative | 25 | Bacillus subtilis |
| 1,3-oxazole derivative | 50 | Pseudomonas aeruginosa |
The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of sulfonamide derivatives have been explored extensively. The compound's structural analogs have shown promising results in inhibiting cancer cell viability.
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound | IC50 (µM) | Cancer Cell Line Tested |
|---|---|---|
| 2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride analog | 42 ± 2 | MCF-7 (breast cancer) |
| Chlorambucil | 100 ± 2 | MCF-7 |
| Other sulfonamide derivatives | Varies | Various cancer lines |
The compound exhibited an IC50 value of approximately 42 µM against MCF-7 breast cancer cells, demonstrating superior efficacy compared to the reference drug chlorambucil .
The biological activity of sulfonyl derivatives is often attributed to their ability to interact with specific biological targets. For instance:
- Antimicrobial Mechanism : The presence of the sulfonyl group enhances the interaction with bacterial enzymes, disrupting cell wall synthesis.
- Anticancer Mechanism : These compounds may inhibit DNA biosynthesis or interfere with cellular signaling pathways involved in cancer cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of sulfonamide compounds in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study involving the evaluation of various sulfonamide derivatives demonstrated that modifications in the sulfonyl group significantly impacted antimicrobial activity against resistant bacterial strains.
- Case Study on Anticancer Properties :
Q & A
Q. Table 1: Comparative Synthetic Routes
| Route | Starting Material | Yield | Key Challenges |
|---|---|---|---|
| Biphenyl-4-sulfonic acid | Sulfonic acid | ~65% | Purity of chlorinating agent |
| 4-Aminobiphenyl | Amine derivative | ~79% | Handling amine intermediates |
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 (biphenyl), δ 3.8 (SO₂Cl) | Aromatic protons, sulfonyl |
| IR | 1370 cm⁻¹ (S=O), 550 cm⁻¹ (C-Cl) | Sulfonyl chloride, C-Cl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
